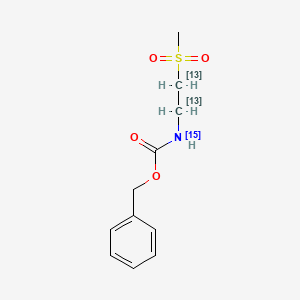

benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate

Descripción general

Descripción

benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate is a labeled compound containing two stable isotopes, carbon-13 and nitrogen-15. This compound is primarily used in various fields, including pharmaceuticals, agrochemicals, and research . Its molecular formula is C9(13C)2H15(15N)O4S, and it has a molecular weight of 260.28 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate involves several steps, starting with the preparation of the labeled precursorsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, including chromatography and mass spectrometry, are employed to monitor the production process and ensure the consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzyl ester can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, alcohols, and various substituted esters, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate is widely used in scientific research due to its labeled isotopes. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.

Biology: Employed in metabolic studies to trace the incorporation of labeled carbon and nitrogen into biomolecules.

Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of labeled drugs.

Industry: Applied in the production of labeled compounds for quality control and analytical purposes.

Mecanismo De Acción

The mechanism of action of benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate involves its incorporation into various molecular pathways due to its labeled isotopes. The carbon-13 and nitrogen-15 isotopes allow researchers to track the compound’s movement and interactions within biological systems. This helps in understanding the metabolic pathways and molecular targets involved in its action .

Comparación Con Compuestos Similares

Similar Compounds

[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester: Similar structure but without the labeled isotopes.

[2-(Methylsulfonyl)ethyl]carbamic Acid-13C2 Benzyl Ester: Contains only carbon-13 isotope.

[2-(Methylsulfonyl)ethyl]carbamic Acid-15N Benzyl Ester: Contains only nitrogen-15 isotope.

Uniqueness

The uniqueness of benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate lies in its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides a more comprehensive understanding of the compound’s behavior in various systems, making it a valuable tool in research and industrial applications .

Actividad Biológica

Benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique isotopic labeling with carbon-13 and nitrogen-15. This dual labeling enhances its utility in tracing metabolic pathways and understanding biochemical interactions. The molecular formula for this compound is C11H15N1O4S1, with the following structural features:

- Benzyl group : Contributes to lipophilicity and potential interactions with biological membranes.

- Methylsulfonyl group : May influence solubility and reactivity.

- Carbamate moiety : Known for its role in biological activity modulation.

The mechanism of action of this compound primarily involves its incorporation into various metabolic pathways. The carbon-13 and nitrogen-15 isotopes allow researchers to track the compound’s movement within biological systems, facilitating studies on:

- Metabolic pathways : Understanding how the compound is metabolized in vivo.

- Target interactions : Identifying molecular targets through isotopic labeling techniques.

Pharmacological Applications

Research indicates that this compound has potential applications in pharmacology, particularly in drug development and metabolic studies. Its isotopic labeling enables detailed pharmacokinetic studies that assess:

- Absorption : How well the compound is taken up by biological systems.

- Distribution : The extent to which the compound spreads throughout the body.

- Metabolism : The biochemical transformations it undergoes within organisms.

- Excretion : How the body eliminates the compound.

Case Studies

Several studies have highlighted the utility of this compound in various research contexts:

-

Metabolic Tracing :

- A study utilized this compound to trace metabolic pathways in mammalian cells. The isotopic labeling allowed for real-time monitoring of how the compound was incorporated into cellular metabolites.

-

Drug Development :

- In a pharmacokinetic study, this compound was used as a tracer to evaluate the metabolism of new drug candidates. It provided insights into how similar compounds might behave in clinical settings.

-

Analytical Chemistry :

- Researchers employed this compound in chromatography techniques to improve the resolution of complex mixtures containing similar carbamates.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Isotopic Labeling | Key Features |

|---|---|---|

| Benzyl N,N-bis[2-(methylamino)ethyl]carbamate | None | Lacks isotopic labeling; potential for different biological interactions |

| [2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester | Carbon-13 only | Limited tracking capabilities compared to dual labeling |

| [2-(Methylsulfonyl)ethyl]carbamic Acid-15N Benzyl Ester | Nitrogen-15 only | Focused on nitrogen tracking; less comprehensive than dual isotopes |

Propiedades

IUPAC Name |

benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-17(14,15)8-7-12-11(13)16-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13)/i7+1,8+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZPEWCCUWBQKF-CTYYVGBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)[13CH2][13CH2][15NH]C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10724604 | |

| Record name | Benzyl [2-(methanesulfonyl)(~13~C_2_)ethyl](~15~N)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215476-69-9 | |

| Record name | Benzyl [2-(methanesulfonyl)(~13~C_2_)ethyl](~15~N)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.